molecular formula C11H16ClNO B13452739 (3R)-3-phenyl-1,4-oxazepane hydrochloride

(3R)-3-phenyl-1,4-oxazepane hydrochloride

Cat. No.: B13452739
M. Wt: 213.70 g/mol
InChI Key: WUVZKFRXPUJCSP-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-phenyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The (3R) configuration indicates the specific stereochemistry of the molecule, where the phenyl group is attached to the third carbon in the ring in the R-configuration. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-phenyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted amine with an epoxide under acidic conditions to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-phenyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can lead to the formation of reduced oxazepane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(3R)-3-phenyl-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Oxazole: A five-membered aromatic heterocycle with oxygen and nitrogen.

Uniqueness

(3R)-3-phenyl-1,4-oxazepane hydrochloride is unique due to its seven-membered ring structure and specific stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3R)-3-phenyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1

InChI Key

WUVZKFRXPUJCSP-MERQFXBCSA-N

Isomeric SMILES

C1CN[C@@H](COC1)C2=CC=CC=C2.Cl

Canonical SMILES

C1CNC(COC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.